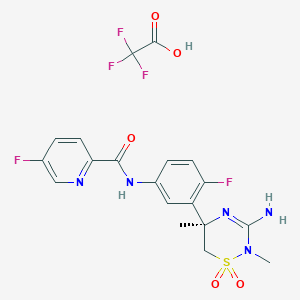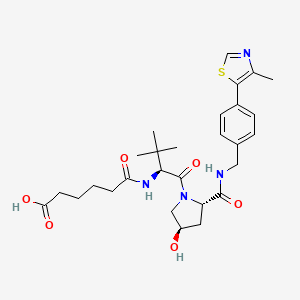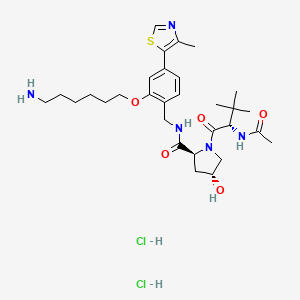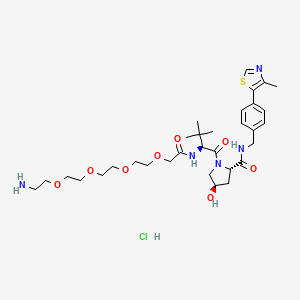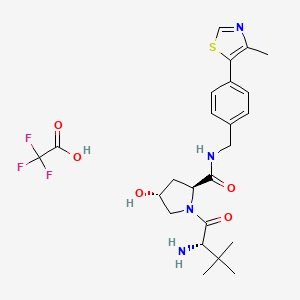
N-(3-chloro-2-fluorophenyl)-3-cyano-5-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(3-chloro-2-fluorophenyl)-3-cyano-5-fluorobenzamide” is a chemical compound with the molecular formula C13H9ClFNO. It has a molecular weight of 249.67 g/mol .
Molecular Structure Analysis
The molecular structure of “N-(3-chloro-2-fluorophenyl)-3-cyano-5-fluorobenzamide” includes a benzamide group attached to a 3-chloro-2-fluorophenyl group . The InChI string representation of the molecule is InChI=1S/C13H9ClFNO/c14-10-7-4-8-11 (12 (10)15)16-13 (17)9-5-2-1-3-6-9/h1-8H, (H,16,17) .
Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(3-chloro-2-fluorophenyl)-3-cyano-5-fluorobenzamide” include a molecular weight of 249.67 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 2, and a rotatable bond count of 2 . The exact mass and monoisotopic mass are both 249.0356698 g/mol . The topological polar surface area is 29.1 Ų .
Applications De Recherche Scientifique
Antagonistic Properties and Therapeutic Applications : A compound, 3,5-dibromo-N-[(2S)-2-(-4-fluorophenyl)-4-(3-morpholin-4-ylazetidin-1-yl)butyl]-N-methylbenzamide, which is a NK1/NK2 antagonist, has applications in treating a range of disorders including asthma, gastrointestinal diseases, pain, and depression (Norman, 2008).
Crystal Structures and Conformations : The crystal structures of N-(arylsulfonyl)-4-fluorobenzamides have been described, providing insights into the conformation and orientation of aromatic rings in these molecules (Suchetan et al., 2016).
Anti-Inflammatory Activity : A study on derivatives of N-(3-chloro-4-fluorophenyl) compounds demonstrated significant anti-inflammatory activity, suggesting potential therapeutic applications for similar compounds (Sunder & Maleraju, 2013).
Antimicrobial Activity : Research into fluorobenzamides containing thiazole and thiazolidine showed promising antimicrobial activity against various bacterial and fungal strains, indicating potential use in antimicrobial treatments (Desai et al., 2013).
Photo-Degradation Studies : A pharmaceutical compound structurally similar to the compound was studied for its photo-degradation behavior, offering insights into the stability and degradation pathways of such compounds (Wu et al., 2007).
Synthesis and Pharmacokinetic Studies : Synthesis and computational pharmacokinetic studies of N1-(3-chloro-4-fluorophenyl)-N4-substituted semicarbazone derivatives reveal insights into molecular properties and antimicrobial activities (Ahsan et al., 2016).
Medicinal Chemistry Synthetic Routes : A practical and efficient synthesis of a similar compound, N-{2-[(R)-3-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidino]ethyl}-4-fluorobenzamide, was developed, highlighting the importance of efficient synthesis in medicinal chemistry (Yoshida et al., 2014).
Orientations Futures
The future directions for “N-(3-chloro-2-fluorophenyl)-3-cyano-5-fluorobenzamide” could involve further studies on its synthesis, chemical reactions, and potential applications. Similar compounds have been studied for their potential as EGFR inhibitors , which could suggest possible directions for future research.
Propriétés
IUPAC Name |
N-(3-chloro-2-fluorophenyl)-3-cyano-5-fluorobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7ClF2N2O/c15-11-2-1-3-12(13(11)17)19-14(20)9-4-8(7-18)5-10(16)6-9/h1-6H,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDFPSPIHFOODSP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)F)NC(=O)C2=CC(=CC(=C2)C#N)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7ClF2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

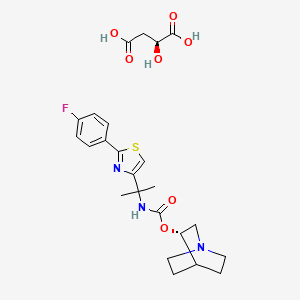

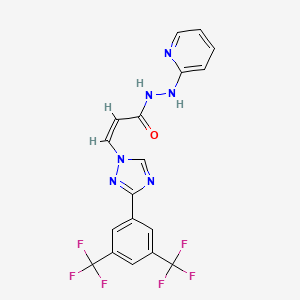
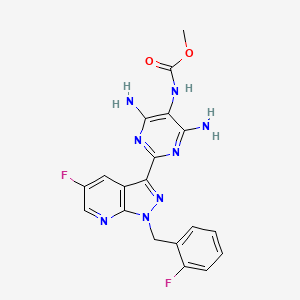
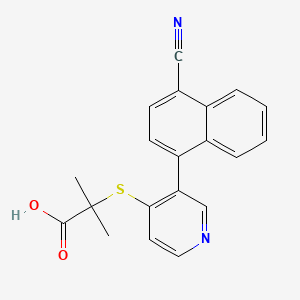
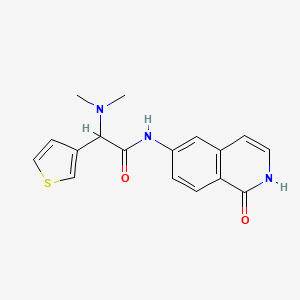
![Verticillin A [MI]](/img/structure/B611668.png)
